molecular formula C21H21FN6O B2835703 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1421584-21-5

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Katalognummer: B2835703
CAS-Nummer: 1421584-21-5
Molekulargewicht: 392.438
InChI-Schlüssel: JELBBDWDKNGQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

Researchers designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, including compounds related to "1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea", to study their inhibitory activity against phosphodiesterase 1 (PDE1). These compounds demonstrated significant potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their picomolar inhibitory potency and excellent selectivity against all other PDE families. The research highlighted a compound, ITI-214, which is under Phase I clinical development for treating various indications, demonstrating the chemical compound's significance in neurodegenerative and neuropsychiatric disease research Peng Li et al., 2016.

Anticancer Agents and DNA Cleavage Studies

Another line of research explored the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including derivatives of "this compound", for their potent anticancer activities. These compounds were evaluated against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines, showing significant cytotoxicity with IC50 values less than 10 µM. Notably, compounds exhibited potent activity comparable or superior to the standard drug Cisplatin. DNA cleavage studies indicated that some compounds inhibit pathogenic organism growth by cleaving the genome, highlighting their potential as novel anticancer agents K. M. Hosamani et al., 2015.

FLT3 Inhibitors for Psoriasis Treatment

Structural optimization on related compounds led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. One of the compounds demonstrated no recurrence 15 days after the last administration, indicating its potential as a drug candidate for psoriasis treatment. This research underscores the importance of "this compound" derivatives in developing new therapeutic strategies for autoimmune diseases Guo-Bo Li et al., 2016.

Anti-CML Activity and PI3K/AKT Signaling Pathway

Research on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, structurally related to "this compound", showed potent activity against the chronic myeloid leukemia (CML) cell line K562. These compounds displayed minimal cellular toxicity and induced apoptosis via a significant reduction in PI3K/Akt signal pathway protein phosphorylation. This finding suggests that derivatives of the chemical compound have potential as lead molecules for developing treatments for CML and possibly other cancers Weiwei Li et al., 2019.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c22-16-6-8-17(9-7-16)25-21(29)26-19-14-20(24-15-23-19)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELBBDWDKNGQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.